molecular formula C27H21NO7S B4089232 2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE

2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE

Cat. No.: B4089232
M. Wt: 503.5 g/mol
InChI Key: PEJWRTPEFXEGPY-UHFFFAOYSA-N
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Description

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate is a complex organic compound with a molecular structure that includes benzothiazine and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate typically involves multiple steps, starting with the preparation of the benzothiazine core. This core is then functionalized with allyl and benzoyl groups under specific reaction conditions. The final step involves the esterification of the benzothiazine derivative with 2-acetoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the benzoyl or allyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-nitrobenzoate
  • 2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
  • 2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate

Uniqueness

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO7S/c1-3-17-28-24(25(30)19-11-5-4-6-12-19)26(21-14-8-10-16-23(21)36(28,32)33)35-27(31)20-13-7-9-15-22(20)34-18(2)29/h3-16H,1,17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJWRTPEFXEGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE
Reactant of Route 2
Reactant of Route 2
2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE
Reactant of Route 3
Reactant of Route 3
2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE
Reactant of Route 4
Reactant of Route 4
2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE
Reactant of Route 6
Reactant of Route 6
2-ALLYL-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-ACETOXYBENZOATE

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